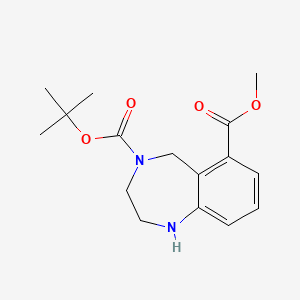

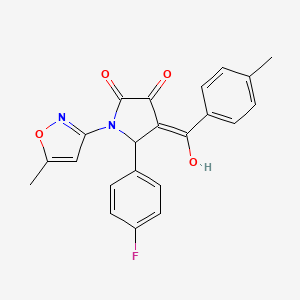

![molecular formula C15H10F4N2 B2730548 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-39-6](/img/structure/B2730548.png)

1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C15H10F4N2 and a molecular weight of 294.253. It is a benzimidazole derivative, a class of compounds known for their diverse biological and clinical applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the searched data .Aplicaciones Científicas De Investigación

Antitumor Properties

Fluorinated benzimidazoles, including structures related to 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been synthesized and evaluated for their antitumor properties. Studies have demonstrated that these compounds possess potent cytotoxic activities in vitro against certain human breast cancer cell lines, but showed minimal activity against other types of cancer cells such as prostate, nonmalignant breast, and colon cells. The effectiveness of fluorinated benzothiazoles, closely related to benzimidazoles, indicates a promising area for the development of new antitumor agents (Hutchinson et al., 2001).

Synthesis of Amino Acid Mimetics

Benzimidazole derivatives, including those similar to this compound, have been utilized in the synthesis of amino acid mimetics. These compounds, prepared from O-pentafluorobenzoylamidoximes using palladium-catalyzed cyclization, offer a pathway to access optically active mimetics with a C-terminal imidazole. This method represents a valuable tool in the design of novel peptides and peptidomimetics with potential therapeutic applications (Zaman, Kitamura, & Abell, 2005).

Antioxidant and Antimicrobial Activities

Several benzimidazole derivatives, including those with structural elements of this compound, have shown significant antioxidant and antimicrobial activities. These activities highlight the potential of benzimidazole derivatives in the development of new therapeutic agents with dual functions of managing oxidative stress and combating microbial infections (Menteşe, Ülker, & Kahveci, 2015).

Engineering of Polar Crystal Structures

The ability of benzimidazole derivatives to participate in π–π stacking interactions has been explored for the engineering of polar crystal structures. This property is significant for materials science, where the molecular and crystal engineering of polar structures can lead to the development of new materials with unique optical, electronic, and magnetic properties (Lane, Saunders, & Webb, 2013).

Synthesis and Radiochemistry

Benzimidazole derivatives, including this compound, have been utilized in the synthesis of radiolabeled compounds for potential use in diagnostic imaging. The ability to rapidly synthesize fluorophenyl benzimidazole derivatives under microwave-assisted conditions is crucial for the development of novel radiotracers for positron emission tomography (PET) and other nuclear medicine applications (Getvoldsen et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUUEEQFDVMDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2730468.png)

![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)

![4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2730476.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)